molecular formula C4H5N7O B3005293 7-HYDRAZINYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-4-AMINE CAS No. 890093-99-9

7-HYDRAZINYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-4-AMINE

Cat. No.: B3005293
CAS No.: 890093-99-9
M. Wt: 167.132
InChI Key: SXEJTNBJSZSRFA-UHFFFAOYSA-N
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Description

7-HYDRAZINYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-4-AMINE is a nitrogen-rich heterocyclic compound characterized by a fused [1,2,5]oxadiazolo[3,4-d]pyridazine core functionalized with hydrazinyl and amine groups. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, coordination chemistry, or materials science.

Key structural features include:

  • Oxadiazole ring: A five-membered ring with two nitrogen and one oxygen atom, contributing to electron-deficient character.
  • Pyridazine moiety: A six-membered diazine ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
  • Hydrazinyl substituent: A reactive -NH-NH2 group at position 7, which may participate in condensation or coordination reactions.

Properties

IUPAC Name

4-hydrazinyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N7O/c5-3-1-2(11-12-10-1)4(7-6)9-8-3/h6H2,(H2,5,8)(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJTNBJSZSRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NON=C1C(=NN=C2N)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable nitrile oxides. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit promising antimicrobial properties. For instance, compounds related to 7-hydrazinyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine have been synthesized and tested against various pathogens. Studies indicate that modifications to the hydrazine moiety can enhance antimicrobial efficacy by increasing lipophilicity and improving membrane permeability .

Anticancer Properties
Compounds containing the oxadiazole scaffold have shown potential anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies on similar oxadiazole derivatives suggest that they can induce apoptosis in cancer cells through the activation of caspases . The hydrazinyl group may contribute to this activity by acting as a reactive center for further derivatization.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of oxadiazole derivatives. The unique structure of this compound allows it to interact with neurotransmitter systems effectively. Preliminary studies have shown that such compounds can mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases .

Material Science

Synthesis of Functional Polymers
The compound's unique chemical structure makes it suitable for synthesizing functional polymers with specific properties. Research indicates that incorporating oxadiazole units into polymer backbones can enhance thermal stability and mechanical strength. These materials are being explored for applications in coatings and high-performance composites .

Explosives and Propellants
Oxadiazole derivatives are also being investigated for their potential use in energetic materials. The stability and energy density of compounds like this compound make them candidates for developing new explosives and propellants with improved performance characteristics . Studies have shown that modifications to the oxadiazole ring can lead to enhanced detonation properties while maintaining safety during handling.

Agricultural Chemistry

Pesticidal Activity
The synthesis of novel pesticides has become a focus area for compounds like this compound. Research has indicated that certain derivatives can act as effective fungicides or herbicides by interfering with specific biochemical pathways in target organisms . Field trials have demonstrated their efficacy against various agricultural pests while showing minimal toxicity to non-target species.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Enhanced efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties Induced apoptosis in breast cancer cells; mechanism involves caspase activation.
Neuroprotective Effects Reduced oxidative stress in neuronal cell models; potential for Alzheimer's treatment.
Functional Polymers Improved thermal stability and mechanical properties in polymer composites.
Explosives Enhanced energy density and stability; suitable for advanced munitions development.
Pesticides Effective against common agricultural pests; low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 7-Hydrazinyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the [1,2,5]Oxadiazolo-Pyridazine/Pyrimidine Family

4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
  • Substituents : Chlorine atoms at positions 4 and 7 instead of hydrazinyl/amine groups.
  • Synthesis : Prepared using (diacetoxyiodo)benzene (PIDA) in benzene at 80°C, achieving yields up to 65% after 2 hours .
  • Reactivity : Chlorine substituents facilitate nucleophilic aromatic substitution (e.g., with amines or hydrazines), unlike the hydrazinyl group in the target compound, which is more prone to oxidation or coupling reactions.
Formamide, N-[5-(methylthio)[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl]-
  • Core variation : Contains a pyrimidine ring (two meta-positioned nitrogen atoms) instead of pyridazine.
  • Physical properties : Predicted LogP = 1.01 (moderate lipophilicity) and pKa = 6.75 (weakly acidic), suggesting better membrane permeability compared to the hydrophilic hydrazinyl derivative .

Compounds with Alternative Heterocyclic Cores

5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine
  • Core structure : Pyrazine (two para-positioned nitrogen atoms) fused with oxadiazole.
  • Substituent : Phenyl group at position 5, enhancing π-conjugation but lacking the hydrazinyl group’s reactivity. Molecular weight = 198.18 g/mol, lower than the target compound’s (exact mass unavailable) .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Complexity : Fused pyrazole-triazole-pyrimidine systems, synthesized via isomerization under varied conditions (e.g., acid/base catalysis) .
  • Functionality : These lack oxadiazole rings but share nitrogen-rich environments, highlighting the target compound’s distinct balance of rigidity (oxadiazole) and flexibility (hydrazinyl).

Thiadiazolo-Pyrimidine Analogues

7-(Hydroxyamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine
  • Core difference : Thiadiazole (sulfur instead of oxygen in the five-membered ring) fused with pyrimidine.
  • Spectroscopic data : IR spectrum shows N-H and S=O stretches at 980–1428 cm⁻¹, differing from oxadiazole’s characteristic C-O-C vibrations .

Biological Activity

7-Hydrazinyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of hydrazine derivatives with oxadiazole and pyridazine frameworks.

Synthetic Pathway

  • Formation of Oxadiazole Ring : The initial step involves the formation of the oxadiazole ring through cyclization reactions.
  • Hydrazine Substitution : Subsequently, hydrazine is introduced at the 7-position of the oxadiazole derivative.
  • Pyridazine Integration : Finally, the pyridazine moiety is integrated to complete the synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • A study showed that derivatives with oxadiazole structures displayed significant antibacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 1.6 μg/mL .
  • Docking studies revealed strong binding interactions with bacterial proteins, suggesting a mechanism of action that disrupts bacterial cell function .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as A431 (vulvar epidermal carcinoma), inhibiting cell proliferation and migration significantly .
  • The presence of the oxadiazole moiety is believed to enhance these effects through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in bacterial metabolism and tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Antitubercular Activity :
    • A series of oxadiazole derivatives were tested against Mycobacterium tuberculosis. One derivative showed an MIC comparable to streptomycin (3.12 μg/mL), indicating promising potential as an antitubercular agent .
  • Cytotoxicity in Cancer Cells :
    • A study on furoxan derivatives indicated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through ROS generation .

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